molecular formula C18H32O3 B1234845 (-)-leukotoxin B CAS No. 32381-42-3

(-)-leukotoxin B

Cat. No.: B1234845
CAS No.: 32381-42-3
M. Wt: 296.4 g/mol
InChI Key: CCPPLLJZDQAOHD-BEBBCNLGSA-N
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Description

(-)-Leukotoxin B: is a naturally occurring compound that belongs to the class of epoxides. It is derived from linoleic acid and is known for its biological activity, particularly its role in inflammatory responses. This compound is of significant interest due to its potential therapeutic applications and its involvement in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-leukotoxin B typically involves the epoxidation of linoleic acid. This can be achieved through various methods, including the use of peracids such as meta-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.

Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of linoleic acid using environmentally friendly oxidizing agents. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Leukotoxin B can undergo further oxidation to form diols.

    Reduction: The epoxide ring can be reduced to form the corresponding diol.

    Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Diols: Formed through the reduction or hydrolysis of the epoxide ring.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (-)-Leukotoxin B is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Inflammatory Response Studies: It is used to study the mechanisms of inflammation and the role of epoxides in biological systems.

Medicine:

    Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for inflammatory diseases.

Industry:

    Biochemical Research: this compound is used in various biochemical assays and research applications.

Mechanism of Action

Molecular Targets and Pathways: (-)-Leukotoxin B exerts its effects primarily through its interaction with cellular membranes and enzymes involved in inflammatory pathways. It can modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to the production of various inflammatory mediators. The epoxide ring is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

    Leukotoxin A: Another epoxide derived from linoleic acid with similar biological activity.

    Epoxyeicosatrienoic Acids: A group of epoxides derived from arachidonic acid with anti-inflammatory properties.

Uniqueness: (-)-Leukotoxin B is unique due to its specific structure and the presence of the epoxide ring, which is essential for its biological activity. Its ability to modulate inflammatory responses makes it a compound of significant interest in both basic and applied research.

Properties

IUPAC Name

(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLLJZDQAOHD-BEBBCNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205124
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-42-3
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolic acid, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLIC ACID, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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